

# What are the chemical properties of Bis-Tos-(2-hydroxyethyl disulfide)?

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## Compound of Interest

Compound Name: *Bis-Tos-(2-hydroxyethyl disulfide)*

Cat. No.: *B1667528*

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An In-depth Technical Guide to the Chemical Properties of **Bis-Tos-(2-hydroxyethyl disulfide)**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bis-Tos-(2-hydroxyethyl disulfide)**, also known by its IUPAC name 2-[2-(4-methylphenyl)sulfonyloxyethyl]disulfany]ethyl 4-methylbenzenesulfonate, is a bifunctional chemical compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure incorporates two key reactive moieties: a central disulfide bond that is susceptible to reductive cleavage and two terminal tosylate groups that are excellent leaving groups for nucleophilic substitution reactions.[2] This dual functionality makes it a valuable tool as a cleavable cross-linking agent, particularly in the design and synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[2] The ability to link molecules and then release them under specific physiological conditions (i.e., the reducing environment within a cell) is a cornerstone of modern drug delivery strategies.

## Chemical and Physical Properties

The following tables summarize the computed and experimental properties for **Bis-Tos-(2-hydroxyethyl disulfide)** and its immediate precursor, bis(2-hydroxyethyl) disulfide. It is important to note that while extensive experimental data is available for the precursor, much of

the data for the final tosylated product is computationally derived or provided by commercial suppliers without extensive peer-reviewed documentation.

Table 1: Properties of **Bis-Tos-(2-hydroxyethyl disulfide)**

Property	Value	Source
CAS Number	69981-39-1	<a href="#">[2]</a>
Molecular Formula	C <sub>18</sub> H <sub>22</sub> O <sub>6</sub> S <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	462.6 g/mol	<a href="#">[1]</a>
IUPAC Name	2-[2-(4-methylphenyl)sulfonyloxyethyl]disulfany]ethyl 4-methylbenzenesulfonate	<a href="#">[1]</a>
Appearance	Yellow solid	Vendor Data
Purity	>98.0%	<a href="#">[2]</a>
Storage Temperature	-20 °C	<a href="#">[2]</a>
Computed XLogP3	3.6	<a href="#">[1]</a>

Table 2: Experimental Properties of Precursor, Bis(2-hydroxyethyl) disulfide

Property	Value	Source
CAS Number	1892-29-1	[3]
Molecular Formula	C <sub>4</sub> H <sub>10</sub> O <sub>2</sub> S <sub>2</sub>	[3]
Molecular Weight	154.3 g/mol	[3]
Appearance	Colorless viscous liquid	[3]
Melting Point	25-27 °C	[3]
Boiling Point	158-163 °C @ 3.5 mmHg	[3]
Solubility	Soluble in water, ethanol, acetone, ether	Vendor Data

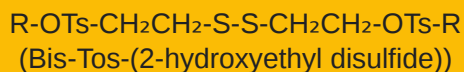
## Reactivity and Chemical Behavior

The chemical utility of **Bis-Tos-(2-hydroxyethyl disulfide)** is defined by its two primary reactive sites:

- **Disulfide Bond Cleavage:** The disulfide (-S-S-) linkage is stable under normal conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or endogenous biological thiols like glutathione.[2][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic thiol attacks one of the sulfur atoms of the disulfide bond.[5] This property is widely exploited in drug delivery systems to release a payload in the reducing environment of the cell cytoplasm.
- **Nucleophilic Substitution of Tosylate:** The tosylate group (-OTs) is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This allows the terminal ends of the molecule to readily react with a wide range of nucleophiles (e.g., amines, thiols, azides) to form stable covalent bonds.[2] This reaction is fundamental to its role as a cross-linking agent, enabling the conjugation of two different molecules.

The combination of these two features allows for a "link-and-release" strategy in chemical biology and drug development.

## Key Reactive Sites of Bis-Tos-(2-hydroxyethyl disulfide)



## 1. Nucleophilic Substitution

Nucleophile  
(e.g.,  $\text{R}'\text{-NH}_2$ )

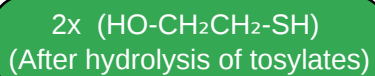
Displaces Tosylate (-OTs)

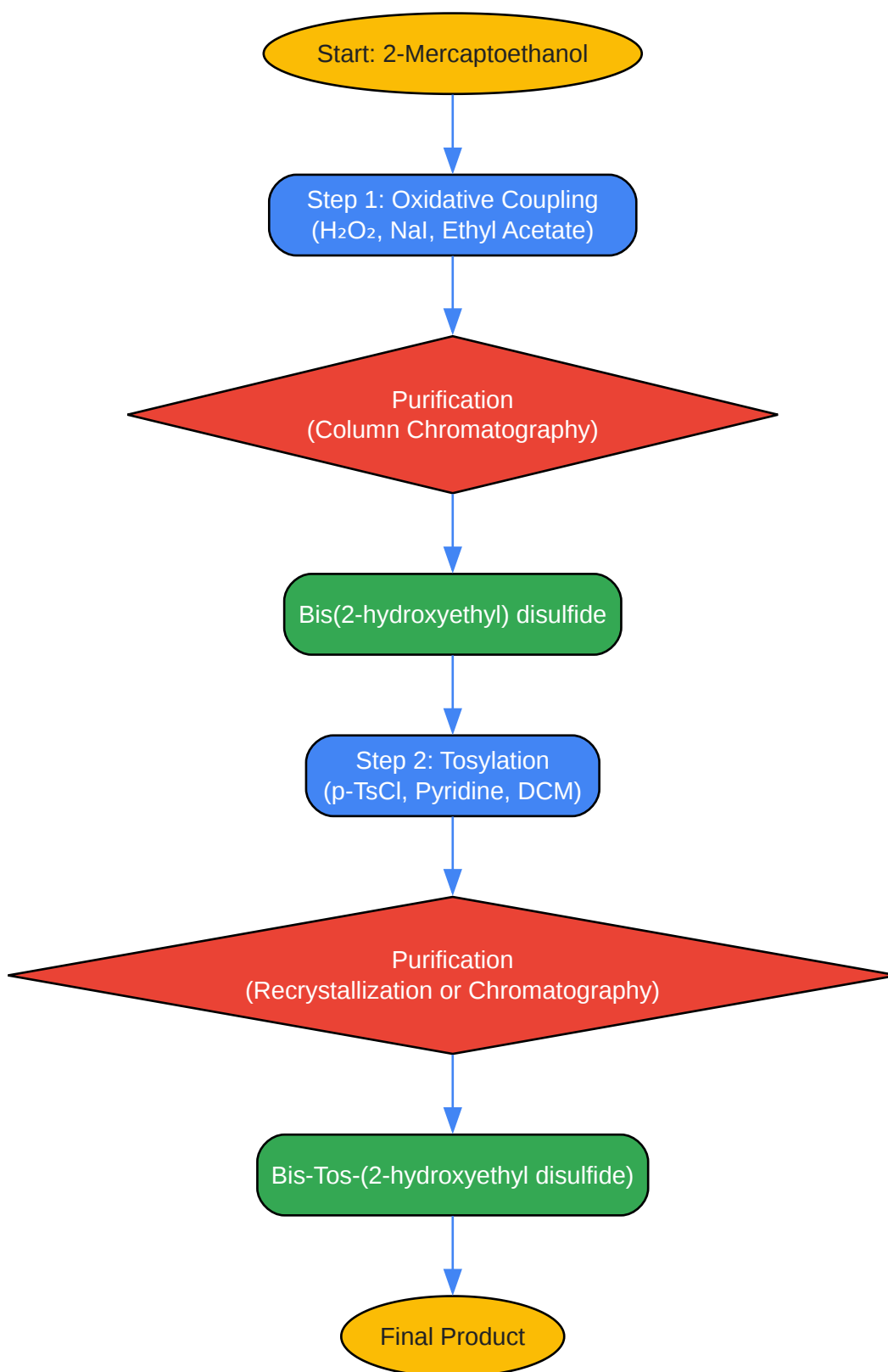


## 2. Disulfide Reduction

Reducing Agent  
(e.g., DTT, GSH)

Cleaves Disulfide (-S-S-)





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## References

- 1. Bis-Tos-(2-hydroxyethyl disulfide) | C<sub>18</sub>H<sub>22</sub>O<sub>6</sub>S<sub>4</sub> | CID 12452547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis-Tos-(2-hydroxyethyl disulfide), 69981-39-1 | BroadPharm [broadpharm.com]
- 3. Hydroxyethyl disulfide | C<sub>4</sub>H<sub>10</sub>O<sub>2</sub>S<sub>2</sub> | CID 15906 - PubChem [pubchem.ncbi.nlm.nih.gov]
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